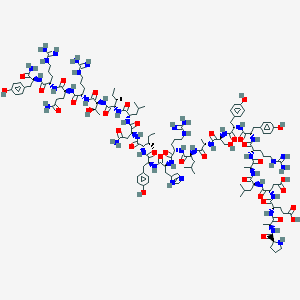
1-Hydroxycyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as 1-Hydroxycyclopropane-1-carbonitrile, often involves intricate reactions that can include cyclopropenation, Diels-Alder reactions, and other cycloadditions. For instance, the reactions of related compounds like 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene demonstrate the complexity of cyclopropane synthesis through consecutive Alder-ene and Diels-Alder reactions (Lodochnikova et al., 2010).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives plays a crucial role in their chemical behavior. Studies on similar compounds, like cyclopropane(1,1)dicarbonitrile, provide insights into the structural dynamics of these molecules, indicating they are asymmetric rotors with specific rotational constants, which could influence the reactivity and properties of 1-Hydroxycyclopropane-1-carbonitrile (Pearson et al., 1975).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, including hydrocyanation, cyclopropanation, and Diels-Alder reactions, which are essential for the synthesis of pharmaceutically relevant nitrile derivatives and demonstrate the compounds' versatility (Bhunia et al., 2018). The ability to participate in different reactions showcases the chemical diversity and potential applications of 1-Hydroxycyclopropane-1-carbonitrile.
Aplicaciones Científicas De Investigación
Tandem Alder-ene and Diels-Alder Reactions
1-Hydroxycyclopropane-1-carbonitrile derivatives have been studied for their ability to participate in consecutive Alder-ene and Diels-Alder reactions. For instance, reactions with cyclohexa-1,4-diene and alloocimene have yielded 2:1 addition products. These compounds act initially as enophiles and subsequently as dienophiles, demonstrating the versatility of these substrates in complex reaction sequences. The structure of the adducts has been elucidated through X-ray analysis, providing insight into the reaction mechanism and potential applications in synthetic chemistry (Lodochnikova et al., 2010).
Hydrolysis Processes
Research on the hydrolysis of cyclopropyl ketones with water has shown that these reactions can lead to a variety of products while retaining the three-membered ring structure. This highlights the potential of 1-Hydroxycyclopropane-1-carbonitrile derivatives in synthetic pathways where the preservation of the cyclopropane core is desired. Such studies have implications for the synthesis of complex organic molecules and understanding reaction mechanisms involving cyclopropyl groups (Kayukov et al., 2012).
Enophile in Alder-ene Reaction
The compound has also been identified as a new enophile in the Alder-ene reaction, demonstrating its ability to undergo cyclopropanation with various substrates. This property is particularly significant for developing new synthetic routes and understanding the reactivity of cyclopropane derivatives. The findings from these studies are critical for advancing the field of organic synthesis, offering new strategies for constructing complex molecular architectures (Ashirov et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1-hydroxycyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIISSYNHNAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504274 |
Source


|
| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclopropane-1-carbonitrile | |
CAS RN |
14743-56-7 |
Source


|
| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














